1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Catalog No.
S1908867
CAS No.
885274-51-1
M.F
C16H23N3O4
M. Wt
321.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

CAS Number

885274-51-1

Product Name

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-3-ylacetic acid

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13(14(20)21)12-5-4-6-17-11-12/h4-6,11,13H,7-10H2,1-3H3,(H,20,21)

InChI Key

UOZAIRMXJCRTJN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C(=O)O
  • Medicinal Chemistry

    Due to the presence of the piperazine ring, this molecule could be investigated for its potential medicinal properties. Piperazine derivatives have been known to exhibit various bioactivities, including acting as antiparasitics, antifungals, and antibiotics PubChem: ). Researchers could synthesize and test this molecule to see if it has any similar properties.

  • Organic Chemistry

    The molecule contains a Boc protecting group, which is commonly used in organic synthesis to protect a carboxylic acid group during a reaction. Researchers might use this molecule as a starting material for further synthetic transformations to create more complex molecules with desired properties ScienceDirect: .

  • Materials Science

    The molecule's structure could be of interest for researchers in materials science interested in designing new materials with specific properties. The combination of the piperazine and pyridine rings could lead to interesting aromatic and hydrogen bonding interactions that could be useful in material design Royal Society of Chemistry: .

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine is a piperazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) group, a carboxy group, and a pyridine moiety. The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The Boc group is commonly used in organic synthesis to protect amines, while the carboxy-pyridin-3-yl-methyl substituent introduces additional functional diversity, potentially enhancing the compound's biological activity and reactivity.

The chemical reactivity of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine can be explored through various transformations typical of piperazine derivatives. These include:

  • Acylation: The amine groups in the piperazine can react with acyl halides to form amides, allowing for the introduction of different acyl groups.
  • Alkylation: The compound can undergo alkylation reactions with alkyl halides or other alkylating agents, modifying the piperazine structure.
  • N-Oxidation: This reaction can convert the nitrogen atoms in the piperazine into N-oxides, which may alter the compound's properties and biological interactions .

Piperazine derivatives have been extensively studied for their biological activities. Compounds similar to 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine have shown potential as:

  • Antitumor Agents: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antidepressants: Piperazine compounds have been linked to pharmacological activity in treating depression and anxiety disorders.
  • Antimicrobial Agents: Certain piperazine derivatives possess antimicrobial properties, making them candidates for further development in pharmaceuticals

    The synthesis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine typically involves several steps:

    • Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
    • Boc Protection: The amine group on the piperazine is protected using Boc anhydride in an organic solvent under basic conditions.
    • Carboxymethylation: The introduction of the carboxy-pyridin-3-yl-methyl group can be accomplished via nucleophilic substitution or coupling reactions with pyridine derivatives .

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: Its unique structure allows for exploration in synthetic chemistry and materials science.
  • Biological Studies: It can be utilized in studies investigating receptor interactions and enzyme inhibition

    Interaction studies involving 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine focus on its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding its mechanism of action, especially in relation to neurotransmitter receptors or enzymes involved in metabolic pathways.

    In vitro assays often assess its effects on cell viability, proliferation, and apoptosis in various cancer cell lines, providing insights into its potential therapeutic applications.

Several compounds share structural similarities with 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. Here are some notable examples:

Compound NameStructure OverviewUnique Features
4-(Carboxymethyl)piperazinePiperazine with carboxymethyl groupLacks protective Boc group
1-Boc-piperazinePiperazine with Boc protectionSimpler structure without additional groups
4-(Pyridin-2-yl)methylpiperazinePiperazine with pyridine substituentDifferent pyridine position
1-(Carboxyphenyl)piperazinePiperazine with carboxyphenyl substituentAromatic substitution instead of pyridine

The uniqueness of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine lies in its combination of protective groups and specific functional substituents that may enhance its biological activity compared to simpler analogs.

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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